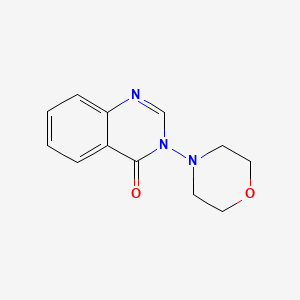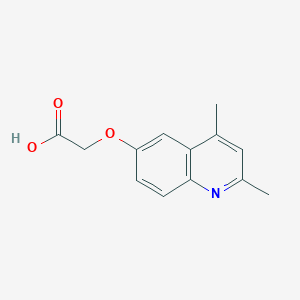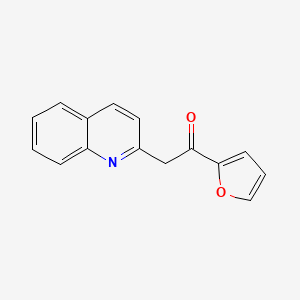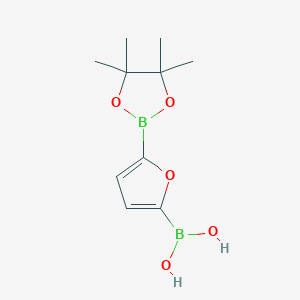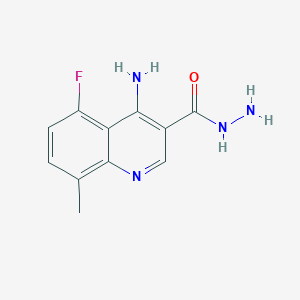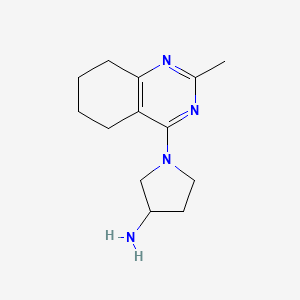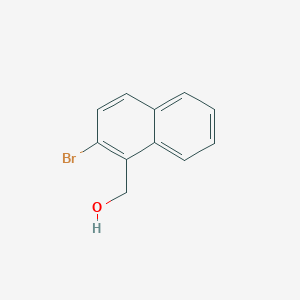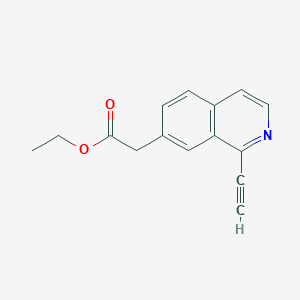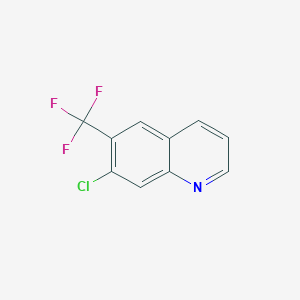
7-Chloro-6-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)quinoline typically involves the nucleophilic substitution of halogen atoms or the cyclization of appropriate precursors. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinoline derivatives . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions or cross-coupling reactions using organometallic compounds. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride are commonly used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or unique chemical properties .
Aplicaciones Científicas De Investigación
7-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antiviral drugs due to its ability to inhibit various enzymes.
Agriculture: The compound is utilized in the synthesis of agrochemicals that protect crops from pests and diseases.
Material Science: Fluorinated quinolines are used in the production of liquid crystals and dyes, contributing to advancements in display technologies and imaging.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activities or modulation of receptor functions. This results in the compound’s therapeutic effects, such as antimicrobial or antimalarial activities .
Comparación Con Compuestos Similares
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 4,7-Dichloroquinoline
Comparison: 7-Chloro-6-(trifluoromethyl)quinoline is unique due to the presence of both a chloro and a trifluoromethyl group, which enhances its biological activity and chemical stability compared to other similar compounds. The trifluoromethyl group, in particular, provides increased lipophilicity and metabolic stability, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C10H5ClF3N |
|---|---|
Peso molecular |
231.60 g/mol |
Nombre IUPAC |
7-chloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-9-6(2-1-3-15-9)4-7(8)10(12,13)14/h1-5H |
Clave InChI |
CPWWELSIRJLTDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


